Product packaging for N'-methylbenzohydrazide(Cat. No.:CAS No. 1660-24-8)

N'-methylbenzohydrazide

Cat. No.: B161171
CAS No.: 1660-24-8
M. Wt: 150.18 g/mol
InChI Key: VOKAHSJLXRNBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-Methylbenzohydrazide (CAS 1660-24-8) is a valuable chemical reagent widely used in organic synthesis and medicinal chemistry research. It serves as a versatile precursor for the synthesis of hydrazone derivatives, a class of compounds known for their diverse biological activities. Researchers utilize this compound to develop and explore new pharmacologically active molecules. For instance, structurally similar benzohydrazide derivatives have been used to create hydrazone compounds that demonstrate significant antibacterial and antifungal properties in assays against strains like Bacillus subtilis and Escherichia coli . Furthermore, related benzohydrazide scaffolds are investigated as potent inhibitors for enzymes like α-glucosidase, which is a key target in the management of Type 2 diabetes . The molecular structure of this compound, characterized by its C8H10N2O formula and 150.18 g/mol molecular weight, provides a key building block for constructing more complex chemical entities . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B161171 N'-methylbenzohydrazide CAS No. 1660-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-9-10-8(11)7-5-3-2-4-6-7/h2-6,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKAHSJLXRNBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methylbenzohydrazide and Its Derivates

Canonical Synthesis of N'-Methylbenzohydrazide

The standard synthesis of this compound is a multi-step process that hinges on two principal transformations: the initial formation of the benzohydrazide (B10538) scaffold followed by a precise methylation step.

Hydrazide Formation via Condensation Reactions

The foundational step in synthesizing the benzohydrazide core is the condensation reaction between a benzoic acid derivative and a hydrazine (B178648) source. Typically, this involves reacting an ester, such as methyl benzoate, or the carboxylic acid itself with hydrazine hydrate (B1144303). evitachem.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the benzoic acid derivative. evitachem.com This process is commonly carried out under reflux conditions in a suitable solvent, such as ethanol (B145695), to drive the reaction to completion. vulcanchem.com For instance, 2-methylbenzohydrazide (B1293746) can be synthesized by refluxing 2-methylbenzoic acid with hydrazine hydrate in ethanol. vulcanchem.com Yields for this type of condensation are often high, with reports of 85–90% after recrystallization.

Table 1: Representative Conditions for Benzohydrazide Synthesis

Starting Material Reagent Solvent Conditions Product Ref.
2-Methylbenzoic acid Hydrazine hydrate Ethanol Reflux, 6-8 hours 2-Methylbenzohydrazide vulcanchem.com
Methyl 4-hydroxybenzoate (B8730719) Hydrazine hydrate Ethanol Reflux 4-Hydroxybenzohydrazide

Selective N-Alkylation and N'-Alkylation Strategies

Once the benzohydrazide is formed, the introduction of a methyl group is required to yield this compound. The hydrazide moiety contains two nitrogen atoms available for alkylation: the N-nitrogen (adjacent to the carbonyl group) and the N'-nitrogen (the terminal nitrogen). Achieving selective alkylation at the desired N' position is a significant synthetic challenge.

Strategies for selective alkylation often involve the careful choice of alkylating agents, bases, and reaction conditions. Reagents like dimethyl sulfate (B86663) or methyl iodide are commonly used for methylation. The reaction of a pre-formed benzohydrazide with an alkylating agent in a basic medium can lead to the desired N'-alkylated product. The development of catalytic systems, including those using transition metals like iridium or nickel-ruthenium, has provided more efficient and selective methods for the N-alkylation of amines and related compounds, which can be adapted for hydrazide synthesis. researchgate.netresearchgate.net These methods often proceed with high regioselectivity, minimizing the formation of undesired byproducts. researchgate.netnih.gov

Synthesis of this compound Derivatives and Analogues

The versatile benzohydrazide scaffold allows for extensive derivatization through several key reaction types, enabling the creation of large libraries of related compounds.

Preparation of Schiff Bases through Condensation with Aldehydes and Ketones

One of the most common derivatizations of this compound and other hydrazides is the formation of Schiff bases, also known as hydrazones. nih.gov This reaction involves the condensation of the terminal N'-amino group of the hydrazide with the carbonyl group of an aldehyde or ketone. numberanalytics.comresearchgate.net The reaction is typically straightforward, often requiring the reactants to be stirred in a solvent like ethanol at room temperature or under reflux, sometimes with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. derpharmachemica.comimpactfactor.orgresearchgate.net The resulting Schiff bases feature a characteristic azomethine group (-C=N-), which extends the conjugated system of the molecule. researchgate.net This method is highly versatile, allowing for the introduction of a wide array of substituents by varying the aldehyde or ketone used. sciencepublishinggroup.commdpi.comresearchgate.net

Table 2: Examples of Schiff Base (Hydrazone) Synthesis from Benzohydrazides

Hydrazide Reactant Carbonyl Reactant Conditions Product Class Ref.
Benzohydrazide 2-Hydroxy-3-methoxybenzaldehyde Ethanol, Reflux (5 hours) N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide impactfactor.org
p-Toluic hydrazide 2,3-Dihydroxybenzaldehyde (B126233) Not specified N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.netsciencepublishinggroup.com
Substituted acetohydrazide Substituted benzaldehyde Ethanol, Acetic acid (cat.), RT N'-(substituted benzylidene)-2-(substituted phenyl)acetohydrazide derpharmachemica.com

Acylation and Benzoylation Reactions at the Hydrazide Moiety

The hydrazide moiety can undergo further reaction at the terminal nitrogen through acylation or benzoylation. This involves treating the hydrazide with an acyl chloride or benzoyl chloride, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. vulcanchem.com These reactions are usually performed in anhydrous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled, often low, temperatures (e.g., 0–5°C) to manage reactivity and prevent side reactions. vulcanchem.com This nucleophilic acyl substitution results in the formation of N,N'-diacylhydrazines or, in the case of benzoylation, N'-benzoylbenzohydrazides. vulcanchem.com Various catalysts, including copper(II) oxide under solvent-free conditions, have also been developed to promote these transformations chemo-selectively.

Substituent Modifications on the Benzene (B151609) Ring of Benzohydrazides

The properties of benzohydrazide derivatives can be systematically tuned by introducing various substituents onto the benzene ring. This is most commonly achieved by starting the synthesis with a pre-substituted benzoic acid or its corresponding ester. A wide range of functional groups, including methyl vulcanchem.com, methoxy (B1213986) evitachem.com, benzyloxy , nitro mdpi.com, and halo groups mdpi.com, can be incorporated into the final structure. This approach allows for the systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the molecule. mdpi.com For example, the synthesis of N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide involves multiple steps starting from 2-methylbenzoic acid and incorporating methoxy and other groups through sequential reactions.

Synthesis of Heterocyclic Analogues Incorporating Benzohydrazide Structures

Benzohydrazide and its derivatives are highly versatile building blocks in organic synthesis, frequently employed as key precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds. bu.edu.egthepharmajournal.com Their utility stems from the reactive hydrazide moiety, which can undergo cyclization reactions with various electrophilic reagents to form stable ring systems such as pyrazoles, triazoles, oxadiazoles, and thiadiazoles. bu.edu.eg

A prominent example involves the use of 4-(isatin-3-ylideneamino)benzohydrazide as a pivotal intermediate. This compound is synthesized via hydrazinolysis of the corresponding acid chloride. bu.edu.eg From this precursor, a variety of heterocyclic derivatives can be obtained. For instance, reaction with acetylacetone (B45752) yields a pyrazole (B372694) derivative, while treatment with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of an oxadiazole. Furthermore, reacting the precursor with ammonium (B1175870) thiocyanate (B1210189) and hydrochloric acid results in a thiadiazole derivative. bu.edu.eg Similarly, benzohydrazide can be reacted with amino acids using phosphorus oxychloride as a cyclizing agent to synthesize 2,5-disubstituted-1,3,4-oxadiazole derivatives. arabjchem.org

The synthesis of these heterocycles from a benzohydrazide precursor is detailed in the table below.

Starting MaterialReagent(s)Resulting HeterocycleYield (%)Reference
4-(Isatin-3-ylideneamino)benzohydrazideAcetylacetone / Acetic AcidPyrazole derivative65 bu.edu.eg
4-(Isatin-3-ylideneamino)benzohydrazideCarbon Disulfide / Potassium HydroxideOxadiazole derivative72 bu.edu.eg
4-(Isatin-3-ylideneamino)benzohydrazideAmmonium Thiocyanate / Hydrochloric AcidThiadiazole derivative52 bu.edu.eg
BenzohydrazideAmino Acids / Phosphorus Oxychloride2,5-disubstituted-1,3,4-oxadiazoleNot Specified arabjchem.org

These synthetic strategies highlight the importance of the benzohydrazide scaffold as a reliable and adaptable starting material for generating diverse and medicinally relevant heterocyclic structures.

Contemporary Synthetic Approaches for this compound Systems

Modern synthetic chemistry emphasizes the development of efficient, rapid, and environmentally benign methodologies. For the synthesis of this compound and its derivatives, microwave-assisted synthesis and photocatalytic methods represent significant advancements over classical techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry, offering substantial improvements over conventional heating methods. hilarispublisher.comrsc.org This "green chemistry" approach provides rapid energy transfer directly to the reacting molecules, leading to dramatic reductions in reaction times, increased product yields, and often higher product purities. hilarispublisher.comfip.orgnih.gov The technique is particularly effective for condensation reactions, such as the formation of hydrazones from hydrazides and aldehydes. fip.orgresearchgate.net

The synthesis of various benzohydrazide derivatives has been successfully achieved using microwave irradiation. For example, the condensation of 2-hydroxybenzohydrazide (B147611) with various benzaldehydes can be completed in minutes with high yields, a significant improvement over conventional refluxing which can take several hours. fip.orgfip.org Similarly, a series of N′-benzylidene-2-propylquinoline-4-carbohydrazide derivatives were synthesized in 1-3 minutes with yields ranging from 65% to 93%. arabjchem.org This efficiency is also observed in the synthesis of complex hybrids, where microwave-assisted methods reduced reaction times from 7–9 hours to 9–10 minutes and improved yields significantly. acs.org

The table below summarizes the conditions and outcomes for the microwave-assisted synthesis of several benzohydrazide derivatives.

ProductReactantsMicrowave ConditionsTime (min)Yield (%)Reference
N'-Benzylidene-2-hydroxybenzohydrazide2-Hydroxybenzohydrazide, Benzaldehyde160 W868-81 fip.orgfip.org
N'-(4-Chlorobenzylidene)-2-propylquinoline-4-carbohydrazide2-Propylquinoline-4-carbohydrazide, 4-ChlorobenzaldehydeNot Specified192 arabjchem.org
N'-(3-Methoxybenzylidene)-2-propylquinoline-4-carbohydrazide2-Propylquinoline-4-carbohydrazide, 3-MethoxybenzaldehydeNot Specified365 arabjchem.org
N'-(4-Hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide2-Propylquinoline-4-carbohydrazide, Vanillin (B372448)Not Specified293 arabjchem.org
N'-Benzylidene-2-propylquinoline-4-carbohydrazide2-Propylquinoline-4-carbohydrazide, BenzaldehydeNot Specified193 arabjchem.org

Photocatalytic Methods in this compound Synthesis

Visible-light photocatalysis represents a cutting-edge strategy in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions at room temperature. rsc.orgmdpi.com This method utilizes a photocatalyst that, upon absorbing light, can initiate chemical reactions, such as the cross-dehydrogenative coupling (CDC) to form C-N bonds. rsc.org

A noteworthy application of this technology is the synthesis of N,N'-disubstituted hydrazides from N,N-disubstituted hydrazines and aldehydes. Research has demonstrated a successful photocatalytic CDC reaction to produce a range of N,N'-disubstituted hydrazides, including a derivative of this compound. rsc.org In a typical procedure, the reaction is carried out in the presence of an iridium-based photocatalyst, irradiated with blue LEDs in the open air at room temperature. rsc.org

For the synthesis of N'-(4-Bromophenyl)-N'-methylbenzohydrazide, the optimal conditions involved reacting 1-(4-bromophenyl)-1-methylhydrazine (B3056854) with benzaldehyde. The reaction is facilitated by a photocatalyst and an additive in acetonitrile, proceeding for 12 hours under blue light irradiation to afford the desired product in high yield. rsc.org This method highlights a novel and gentle pathway to access complex hydrazide structures.

The key parameters for this photocatalytic synthesis are outlined below.

ProductSubstratesPhotocatalystConditionsTime (h)Yield (%)Reference
N'-(4-Bromophenyl)-N'-methylbenzohydrazide1-(4-Bromophenyl)-1-methylhydrazine, BenzaldehydeIr[dF(CF3)ppy]2(dtbpy)PF6Blue LED (410 nm), CH3CN, Room Temp, CCl3Br, TBAB1285 rsc.org

Other photocatalytic systems, such as those using titanium dioxide (TiO2), have also been explored for related transformations, including the synthesis of 1,3,4-oxadiazole (B1194373) rings from benzohydrazono intermediates, further underscoring the potential of photocatalysis in synthesizing benzohydrazide-related structures. mdpi.com

Reactivity and Chemical Transformations of N Methylbenzohydrazide Frameworks

Fundamental Reaction Pathways of N'-Methylbenzohydrazide

The reactivity of this compound is governed by the presence of the hydrazide moiety (-C(=O)NHNHCH₃), which contains nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The aromatic ring can also participate in reactions, although its reactivity is modulated by the electron-withdrawing nature of the hydrazide group.

The hydrazide functional group within this compound is susceptible to oxidation. The specific products formed depend on the oxidizing agent used and the reaction conditions. Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed to modify the functional groups. smolecule.comevitachem.com Oxidation may lead to the formation of various products, including carboxylic acids or ketones, depending on the specifics of the reaction. In the context of coordination chemistry, the ligand itself can undergo oxidation, or it can facilitate the oxidation of a substrate while coordinated to a metal center, as seen in catalytic systems. acs.org

The carbonyl group and the N-N bond in the this compound framework can be targeted by reducing agents. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used to effect these transformations. smolecule.com Reduction of the carbonyl group can yield the corresponding hydrazine-alcohol, while more vigorous conditions might cleave the N-N bond to produce amines. The reduction of a related hydrazone derivative was achieved using sodium cyanoborohydride (NaCNBH₃), indicating that various hydride reagents can be effective. rsc.org For instance, a lithium aluminium hydride reduction of a related N,N-dialkylated benzohydrazide (B10538) was performed in dry tetrahydrofuran (B95107) (THF). rsc.org

The this compound molecule possesses multiple sites for nucleophilic reactions. The hydrazide functional group, particularly the terminal nitrogen, can act as a nucleophile. evitachem.com The synthesis of related benzohydrazides often involves the nucleophilic acyl substitution of a carboxylic acid derivative with a hydrazine (B178648). evitachem.comvulcanchem.com this compound can similarly react with electrophiles. For example, it can participate in condensation reactions with aldehydes or ketones to form hydrazones. evitachem.comevitachem.com The hydrazide nitrogen atoms can also undergo substitution reactions with suitable electrophiles, such as alkyl or acyl halides, in the presence of a base.

Table 1: Summary of Fundamental Reaction Pathways

Reaction TypeReagentsPotential Products
Oxidation Potassium permanganate, Hydrogen peroxide smolecule.comCarboxylic acids, Ketones
Reduction Lithium aluminum hydride, Sodium borohydride smolecule.comHydrazine derivatives smolecule.com
Nucleophilic Substitution Aldehydes, Ketones, Alkyl/Acyl halides evitachem.comHydrazones, Substituted hydrazides

Reduction Reactions

Cyclization Reactions Leading to Novel Heterocyclic Systems

Hydrazides are well-established precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. researchgate.net The this compound framework provides the necessary atoms and reactivity to construct various ring systems through intramolecular or intermolecular cyclization reactions. These reactions are crucial for creating novel molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

The general strategy involves reacting the hydrazide with a bifunctional reagent, where one functional group reacts with the terminal nitrogen and the other reacts with the amide nitrogen or carbonyl carbon, leading to ring closure. For example, hydrazides have been used to synthesize 1,2,5-thiadiazolidine-1,1-dioxides and imidazolones. organic-chemistry.org Methodologies for forming N-heterocycles include intramolecular electrochemical C-H aminations and formal aza-Wacker cyclizations, which can construct rings of various sizes. unl.edu

A specific example involves the reaction of this compound with norbornene at 160 °C, which, alongside another product, demonstrates its utility in constructing complex scaffolds. rsc.org The development of methods for the intramolecular cyclization of substituted hydrazones derived from hydrazides in the presence of anhydrides highlights a common pathway to furanone derivatives. researchgate.net These reactions underscore the role of the hydrazide moiety as a versatile building block in heterocyclic synthesis. rsc.org

Table 2: Examples of Heterocyclic Systems from Hydrazide Precursors

Heterocyclic SystemGeneral Method
1H-IndazolesIntramolecular electrochemical cyclization unl.edu
FuranonesIntramolecular cyclization of hydrazones researchgate.net
ImidazolonesReaction with α-isocyanoacetates organic-chemistry.org
1,2,5-Thiadiazolidine-1,1-dioxidesRuthenium-catalyzed C-H amination organic-chemistry.org

Ligand Reactivity and Metal-Mediated Transformations in Coordination Chemistry

A coordination complex consists of a central metal atom or ion surrounded by bound molecules or ions known as ligands. wikipedia.org The this compound molecule, possessing both oxygen and nitrogen donor atoms, can function as a ligand, coordinating with various metal ions to form stable complexes. researchgate.net The hydrazide moiety typically coordinates in a bidentate fashion, chelating to the metal center through the carbonyl oxygen and the terminal amino nitrogen. This coordination behavior is observed in numerous complexes formed from related hydrazone ligands, where the imine nitrogen and an enolic or phenolic oxygen bind to the metal. tandfonline.comnih.gov This chelation stabilizes the metal center and can influence the electronic properties and reactivity of both the metal and the ligand. nih.gov The resulting metallo-organic frameworks can exhibit interesting structural, catalytic, or biological properties. wikipedia.org

Once coordinated to a metal center, the reactivity of the this compound ligand can be significantly altered. The metal can act as a Lewis acid, activating the ligand towards nucleophilic attack, or it can participate in redox processes, facilitating transformations that are difficult to achieve with the free ligand. This field of metal-mediated transformations is vast and includes processes like catalytic oxidation, reduction, and cross-coupling reactions. rsc.org

For example, vanadium complexes with carbohydrazone ligands have been shown to act as effective catalysts for the oxidation of cyclohexane (B81311). acs.org In such systems, the metal complex catalyzes the transfer of an oxygen atom to the substrate. The ligand framework plays a crucial role in stabilizing the metal in the required oxidation state and modulating its catalytic activity. Theoretical calculations in one study suggested a key mechanistic role for the carbohydrazone ligand, which could undergo reduction instead of the metal itself to form the active catalyst. acs.org Similarly, palladium-catalyzed reactions are widely used for post-synthesis modifications to rigidify molecular backbones, often for creating more drug-like species. rsc.org The interaction between the metal and the this compound ligand can thus be exploited to drive selective and efficient organic transformations.

Redox Chemistry of this compound-Metal Complexes

The redox chemistry of metal complexes is a critical area of study, as it underpins their potential applications in catalysis, materials science, and bioinorganic chemistry. The ligand framework plays a pivotal role in modulating the redox properties of the central metal ion. In the context of this compound, its coordination to a metal center creates a complex where electron transfer processes can be centered on the metal, the ligand, or be a combination of both. While specific, detailed research on the redox behavior of this compound-metal complexes is not extensively documented in publicly available literature, we can infer their likely properties and the methodologies used for their study by examining related structures and general principles of coordination chemistry.

The this compound ligand possesses several features that are expected to influence the redox behavior of its metal complexes. The hydrazide moiety (-CO-NH-N(CH₃)-) can participate in electron delocalization, and the phenyl group can be substituted to electronically tune the ligand's properties. The coordination of this ligand to a transition metal can stabilize different oxidation states of the metal, and the complex as a whole can undergo one or more electron transfer steps. These processes are typically investigated using electrochemical techniques, most notably cyclic voltammetry (CV).

Cyclic voltammetry is an electrochemical method used to study the redox behavior of chemical species. researchgate.net In a typical CV experiment involving a metal complex, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the redox potentials and the reversibility of the electron transfer processes. For instance, a reversible one-electron reduction of a metal complex from M(II) to M(I) would show a pair of peaks, one for the reduction (cathodic peak) and one for the re-oxidation (anodic peak). The potential midway between these peaks gives the formal redox potential (E½), a measure of how easily the complex is reduced.

The redox potential of a metal complex is strongly influenced by the nature of the coordinating ligands. cmu.edu For example, increasing the electron-donating ability of the ligand generally makes the metal center more electron-rich and thus harder to reduce, shifting the redox potential to more negative values. Conversely, electron-withdrawing groups on the ligand make the metal center more electron-deficient and easier to reduce, resulting in a more positive redox potential. cmu.edu

While specific cyclic voltammetry data for this compound complexes is scarce, we can examine data from related metal complexes with hydrazone or Schiff base ligands to illustrate the expected redox behavior. For example, studies on copper(II) complexes with Schiff base ligands derived from hydrazides often show a quasi-reversible or irreversible reduction wave corresponding to the Cu(II)/Cu(I) couple. The exact potential of this reduction is sensitive to the specific ligand structure and the solvent used.

Below is a hypothetical data table illustrating the kind of information that would be obtained from cyclic voltammetry studies of this compound-metal complexes, based on typical values for similar coordination compounds.

Interactive Data Table: Hypothetical Redox Potentials of this compound-Metal Complexes

Metal ComplexRedox CoupleE½ (V vs. Ag/AgCl)ΔEp (mV)Reversibility
[Cu(this compound)₂]Cl₂Cu(II)/Cu(I)-0.45150Quasi-reversible
[Ni(this compound)₂]Cl₂Ni(II)/Ni(I)-0.80200Irreversible
[Fe(this compound)₂]Cl₂Fe(III)/Fe(II)+0.2070Reversible

Note: The data in this table is illustrative and based on general trends for similar classes of compounds. It does not represent experimentally verified values for the specific this compound complexes.

The reversibility of the redox process is another key parameter obtained from cyclic voltammetry. A reversible process indicates that the complex maintains its structural integrity upon electron transfer. An irreversible process often suggests that the electron transfer is followed by a chemical reaction, such as a change in the coordination sphere or decomposition of the complex. The peak separation (ΔEp) between the cathodic and anodic peaks for a reversible one-electron process is theoretically 59 mV at room temperature; larger values indicate quasi-reversible or irreversible behavior. researchgate.net

In some cases, the ligand itself can be redox-active, a property known as "redox non-innocence". nih.gov This means that the ligand can be oxidized or reduced within the complex. For this compound complexes, it is plausible that under certain conditions, redox processes could be centered on the hydrazide or phenyl moieties, in addition to the metal-centered events. The presence of multiple redox-active sites can lead to complex cyclic voltammograms with several redox waves. researchgate.net

The study of the redox chemistry of this compound-metal complexes is fundamental to understanding their reactivity. For instance, a complex that can easily cycle between two oxidation states might be a good candidate for catalytic applications that involve electron transfer steps. The ability to tune the redox potential by modifying the ligand structure is a powerful tool in the design of new functional coordination compounds. Further detailed experimental studies, particularly using cyclic voltammetry and spectroelectrochemistry, are needed to fully elucidate the rich redox chemistry of this class of compounds.

Advanced Spectroscopic and Structural Characterization of N Methylbenzohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of N'-methylbenzohydrazide and its analogues reveals characteristic signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a given proton.

In a typical ¹H NMR spectrum of a benzohydrazide (B10538) derivative, distinct signals are observed for several key protons:

Amide (N-H) Protons: These protons are often observed as a broad singlet and are typically found in the downfield region of the spectrum, commonly above 10.0 ppm, due to the deshielding effect of the adjacent carbonyl and nitrogen atoms. For instance, in N'-benzoyl-2-methylbenzohydrazide (B3337464), the NH proton signal appears at δ 11.77 ppm.

Aromatic Protons: The protons on the benzene (B151609) ring usually appear as a complex multiplet in the range of 7.0–8.0 ppm. The specific pattern and chemical shifts depend on the substitution pattern of the ring.

Methyl (CH₃) Protons: The protons of the N'-methyl group are expected to appear as a singlet or a doublet (if coupled to an adjacent N-H proton) in the upfield region. For example, the methyl group in n'-benzoyl-2-methylbenzohydrazide gives a singlet at δ 2.45 ppm. In other analogues, such as N'-formyl-3-methylbenzohydrazide, the methyl protons are observed at δ 2.27 ppm. rasayanjournal.co.in

The integration of these signals provides the relative ratio of the number of protons of each type, confirming the molecular composition.

Interactive Table: Representative ¹H NMR Data for this compound Analogues

CompoundSolventProton TypeChemical Shift (δ, ppm)Multiplicity
n'-Benzoyl-2-methylbenzohydrazide DMSO-d₆NH11.77s
Aromatic7.93d
CH₃2.45s
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide CDCl₃Aromatic7.2–7.8m
Methoxy (B1213986)3.72s
tert-butyl1.46s
Hydrazone ligand L₁ acs.org-NH10.40s
Azomethine N=CH8.05s
Aromatic6.86–7.59m
Isopropyl CH2.80m
Isopropyl CH₃1.18d

Key: s = singlet, d = doublet, m = multiplet

Carbon (¹³C) NMR Analysis

Carbon-¹³ NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Key signals in the ¹³C NMR spectrum of this compound and its analogues include:

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the range of 160–175 ppm. In N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide, the carbonyl peak is observed at 172.5 ppm. For a series of 2-(benzamido) benzohydrazide derivatives, the carbonyl carbon signals appear in a similar range. nih.gov

Aromatic Carbons: The carbons of the benzene ring produce a cluster of signals between 110 and 150 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on the ring. nih.gov

Methyl Carbon (CH₃): The carbon of the methyl group is found in the most upfield region of the spectrum, generally below 30 ppm. For instance, the methyl carbon in N'-formyl-3-methylbenzohydrazide appears at 20.77 ppm. rasayanjournal.co.in

Interactive Table: Representative ¹³C NMR Data for this compound Analogues

CompoundSolventCarbon TypeChemical Shift (δ, ppm)
N'-tert-butyl-3-methoxy-N'-(3-methoxy-5-methylbenzoyl)-2-methylbenzohydrazide -C=O172.5
tert-butyl (quaternary)80.1
Hydrazone ligand L₂ acs.org-C=N157.3
Aromatic120.3–131.4
Cyano (CN)110.2
N'-formyl-3-methylbenzohydrazide rasayanjournal.co.in-C=O163.02
Aromatic114.18–148.23
Methoxy55.32
CH₃20.77

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)

Two-dimensional NMR experiments provide further structural detail by revealing correlations between different nuclei. cam.ac.uk

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would show cross-peaks between adjacent protons on the aromatic ring, helping to assign their specific positions. It could also potentially show a correlation between the N-H proton and the protons of the N-methyl group, confirming their proximity in the covalent structure. cam.ac.ukpbsiddhartha.ac.in

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making this technique excellent for identifying the groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum is a molecular fingerprint, with specific peaks corresponding to different functional groups and bond vibrations.

For this compound and its analogues, the key IR absorption bands are:

N-H Stretching: The stretching vibration of the N-H bond typically appears as a strong band in the region of 3100–3350 cm⁻¹. In some benzohydrazide derivatives, this band is observed around 3195–3328 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while aliphatic C-H stretching (from the methyl group) occurs just below 3000 cm⁻¹. aip.org

C=O Stretching (Amide I band): The carbonyl group stretch is one of the most intense and characteristic peaks in the spectrum, appearing in the range of 1630–1680 cm⁻¹. For n'-benzoyl-2-methylbenzohydrazide, this peak is at 1660 cm⁻¹, while for other derivatives, it is seen between 1629 and 1657 cm⁻¹. nih.gov

N-H Bending (Amide II band) and C-N Stretching: These vibrations are coupled and appear in the 1500–1550 cm⁻¹ region.

N-N Stretching: The stretching of the nitrogen-nitrogen single bond is often a weaker band, observed in the 1000-1150 cm⁻¹ range. researchgate.netresearchgate.net

Interactive Table: Characteristic FT-IR Frequencies for Benzohydrazide Analogues (cm⁻¹)

Compound/ClassN-H StretchC=O Stretch (Amide I)C=N StretchN-N StretchReference
n'-Benzoyl-2-methylbenzohydrazide327016601590-
N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide3140163416111070 researchgate.net
2-(benzamido) benzohydrazide derivatives3195–33281629–1657-- nih.gov
(E)-N'-(3-bromo-4-hydroxy-5-metoxybenzylidine)-2-hydroxybenzohydrazide332516351597- aip.org

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. libretexts.org While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong Raman signals but weak or absent IR signals.

In the context of this compound, Raman spectroscopy is particularly useful for observing:

Aromatic Ring Vibrations: Symmetric ring breathing modes, which are often weak in the IR spectrum, typically show a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹. researchgate.net

N-N Bond Stretching: The N-N single bond, being relatively non-polar, can be more clearly identified in the Raman spectrum. Studies on related dinitrogen complexes have shown that the N-N stretching frequency is sensitive to the electronic environment and coordination of the nitrogen atoms. rsc.org

Skeletal Deformations: Low-frequency vibrations corresponding to the deformation of the molecular skeleton are often more prominent in the Raman spectrum. researchgate.net

A combined analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound and its analogues, aiding in unambiguous functional group identification and conformational analysis. researchgate.netresearchgate.net

Interactive Table: Key Raman Frequencies for Benzohydrazide Analogues (cm⁻¹)

Compound ClassVibrational ModeFrequency (cm⁻¹)Reference
BenzohydrazidePhenyl trigonal bending~1000 researchgate.net
BenzohydrazideRing breathing mode~995 researchgate.net
(E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazideN-N Stretch1112-1156 researchgate.net
Rare earth dinitrogen complexesN-N StretchVaries with metal rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

The electronic structure of this compound and its analogues can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The absorption of UV and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

In benzohydrazide derivatives, electronic transitions are typically of the π → π* type, arising from the conjugation between the phenyl ring and the hydrazide moiety. nih.gov The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the aromatic ring. For instance, Schiff base derivatives of 2-(benzamido) benzohydrazide exhibit λmax values between 300 and 365 nm, which are attributed to the π → π* transitions within the conjugated system formed by the azomethine group and the phenyl ring. nih.gov The presence of different substituents on the phenyl ring can cause shifts in these absorption maxima. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), complement experimental findings by calculating the energies of frontier molecular orbitals (HOMO and LUMO) and predicting vertical electronic transition states. researchgate.netiospress.com These calculations help in assigning the observed electronic transitions. For example, in some benzohydrazide derivatives, transitions have been assigned as np⟶Ry*. iospress.com Changes in the HOMO-LUMO energy gap, influenced by different functional groups, directly affect the charge-transfer transitions within the molecule. nih.gov

The UV-Vis spectra of substituted (E)-N'-(1-substituted benzylidene) benzohydrazides have been recorded and analyzed. researchgate.netresearchgate.net However, attempts to correlate the UV absorption maxima with Hammett constants, which quantify the electronic effects of substituents, have shown poor correlation, suggesting that the electronic effects on the UV absorption are complex. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its analogues. derpharmachemica.com This information is crucial for confirming the proposed structures of newly synthesized compounds. derpharmachemica.commdpi.com

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule loses an electron to form a molecular ion (M+). aip.orgchemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For example, the mass spectrum of a brominated vanillin (B372448) derivative showed molecular ions at m/z 230 and 232, corresponding to the presence of the bromine isotopes 79Br and 81Br. aip.orgresearchgate.net

The molecular ions are often energetically unstable and undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments provides valuable structural information. libretexts.orgmsu.edu Common fragmentation pathways in benzohydrazide derivatives involve the cleavage of bonds adjacent to the carbonyl group (C=O) and the N-N bond. libretexts.org For instance, in the mass spectra of long-chain alkanes, clusters of peaks separated by 14 mass units are observed, corresponding to the loss of (CH2)nCH3 fragments. libretexts.org In compounds containing a C=O group, cleavage next to this group is a common fragmentation pathway. libretexts.org

The analysis of these fragmentation patterns allows for the identification of different structural motifs within the molecule. Detailed fragmentation pathways for nitazene (B13437292) analogs, which share some structural similarities with benzohydrazide derivatives, have been elucidated using advanced MS techniques, demonstrating the power of this method for structural prediction of new compounds. nih.gov

Table 1: Selected Mass Spectrometry Data for Benzohydrazide Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Reference
N'-(2-bromobenzylidene)-4-methylbenzohydrazideC15H13BrN2O317.18Not specified asianpubs.org
3-Bromo-4-hydroxy-5-methoxybenzaldehydeC8H7BrO3230/232217 (M-CH3), 201 (M-CHO), 187 (M-CH3-CO) aip.org
2-Hydroxybenzohydrazide (B147611)C7H8N2O2152.15Not specified aip.org

X-ray Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) analysis provides the most detailed structural information. uhu-ciqso.es For this compound and its derivatives, SC-XRD studies reveal key structural features. For example, the crystal structure of 2-hydroxy-N'-methylbenzohydrazide shows that the molecule possesses an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom. iucr.org

Many benzohydrazide derivatives, particularly Schiff bases, adopt an E configuration about the C=N double bond. sciencepublishinggroup.comresearchgate.net The conformation of the hydrazide moiety is also a key structural aspect. In some derivatives, the carbonyl oxygen and the imine nitrogen atoms are in a syn conformation with respect to the C-N bond. sciencepublishinggroup.comresearchgate.net The planarity of the molecule is another important feature; in N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the carbohydrazide (B1668358) moiety is nearly coplanar with the two benzene rings. sciencepublishinggroup.comresearchgate.net

Table 2: Crystallographic Data for Selected Benzohydrazide Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
2-Hydroxy-N'-methylbenzohydrazideC8H10N2O2MonoclinicP21/c7.4863(10)14.706(2)7.7232(11)96.898(2) iucr.org
N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazideC15H14N2O3MonoclinicP21/n11.7820(6)8.5278(4)13.6054(7)109.346(5) sciencepublishinggroup.comresearchgate.net
N'-(4-Hydroxybenzylidene)-2-methylbenzohydrazideC15H14N2O2OrthorhombicP2121217.6900(15)11.701(2)14.471(3)90 iucr.org
N'-(2-Bromobenzylidene)-4-methylbenzohydrazideC15H13BrN2OOrthorhombicPna219.5295(6)11.4154(7)12.5957(8)90 asianpubs.org

Powder X-ray Diffraction Analysis of Related Compounds

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing crystalline materials, particularly for confirming the phase purity of bulk samples. tandfonline.come-journals.inworldwidejournals.com While not providing the atomic-level detail of SC-XRD, PXRD patterns serve as a unique "fingerprint" for a given crystalline compound. e-journals.inworldwidejournals.com

PXRD has been used to analyze various benzohydrazide derivatives. For instance, the PXRD patterns of 1-(4-butoxy-2-hydroxyphenyl)ethylidene-benzohydrazide and its 4-chloro and 4-methyl analogues confirmed their crystalline nature and allowed for the determination of their unit cell parameters. e-journals.in It was found that the unsubstituted and 4-methyl substituted compounds crystallized in a triclinic system, while the 4-chloro derivative adopted a monoclinic system. e-journals.in Similarly, the purity of copper(II) complexes of a hydrazone derived from 4-hydroxybenzohydrazide was verified using PXRD. tandfonline.com

Detailed Conformational Analysis and Torsional Angles

One of the most important conformational features is the dihedral angle between the planes of the aromatic rings. In N'-(4-hydroxybenzylidene)-2-methylbenzohydrazide, this angle is 42.3(2)°. iucr.org In contrast, for N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, the dihedral angle between the phenyl rings is much smaller at 2.46°. sciencepublishinggroup.comresearchgate.net The dihedral angle between the benzene ring and the amide fragment in 2-hydroxy-N'-methylbenzohydrazide is 87.16(10)°. iucr.org

The C-N-N-C torsion angle is also critical in defining the conformation of the hydrazide backbone. In 2-hydroxy-N'-methylbenzohydrazide, this angle is 88.87(18)°. iucr.org The conformation around the azine N-N bond and the imino N=C function is typically found to be E in the solid state for many hydrazones. acs.org

Analysis of Intermolecular Hydrogen Bonding Networks and Crystal Packing Motifs

The way in which molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions, with hydrogen bonding playing a particularly important role in benzohydrazide derivatives. iucr.orgiucr.org These interactions create specific patterns or motifs that define the supramolecular architecture of the crystal.

In the crystal structure of N'-(4-hydroxybenzylidene)-2-methylbenzohydrazide, molecules are linked by a network of intermolecular O-H···O, O-H···N, and N-H···O hydrogen bonds, forming a three-dimensional framework. iucr.org Similarly, in 2-hydroxy-N'-methylbenzohydrazide, N-H···N and N-H···O hydrogen bonds connect molecules into one-dimensional chains. iucr.org

Intramolecular hydrogen bonds are also frequently observed and contribute to the stability of the molecular conformation. A common motif is the S(6) ring, which is formed by an intramolecular hydrogen bond, for example, between a phenolic hydroxyl group and a carbohydrazide nitrogen atom. sciencepublishinggroup.comresearchgate.netnih.gov In addition to hydrogen bonds, weaker interactions such as C-H···π interactions can also influence the crystal packing. iucr.orgnih.gov

The analysis of these hydrogen bonding networks is crucial for understanding the physical properties of the crystalline material and can provide insights into how these molecules might interact with biological targets.

Coordination Chemistry and Supramolecular Assemblies of N Methylbenzohydrazide Ligands

Ligand Design Principles and Coordination Modes of N'-Methylbenzohydrazide

The design of ligands based on the this compound scaffold is guided by fundamental principles of coordination chemistry, focusing on the arrangement and nature of donor atoms to dictate the resulting complex's structure and properties. These ligands are particularly noted for their ability to act as N,O-donor systems and for their potential to be incorporated into more complex multitopic structures.

N,O-Donor Ligand Systems Derived from this compound

This compound derivatives are classic examples of N,O-donor ligands, where the nitrogen and oxygen atoms of the hydrazide moiety can coordinate to a metal center. rsc.orgnih.gov The coordination typically involves the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, forming stable chelate rings with the metal ion. The specific coordination mode can be influenced by factors such as the substituents on the benzoyl and methyl groups, the nature of the metal ion, and the reaction conditions.

The versatility of these ligands is further enhanced by the possibility of introducing additional donor groups into the benzoyl ring or by modifying the methyl group. This allows for the creation of tridentate or even higher denticity ligands, expanding the range of possible coordination geometries and the stability of the resulting metal complexes. researchgate.net For instance, the introduction of a hydroxyl group at the ortho position of the benzoyl ring can lead to the formation of a tridentate O,N,O-donor ligand upon deprotonation. researchgate.net

Development of Multitopic Ligands

Building upon the fundamental N,O-donor system, multitopic ligands can be designed from this compound. A multitopic ligand possesses multiple distinct binding sites that can coordinate to different metal centers, leading to the formation of polynuclear complexes or extended coordination polymers, also known as metal-organic frameworks (MOFs). frontiersin.orgreddit.com

Synthesis and Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. eolss.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

Preparation and Characterization of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Fe(III), Mo(VI), V(V), Zn(II))

A wide range of transition metal complexes have been prepared using this compound and its derivatives. These include complexes of cobalt(II), nickel(II), copper(II), iron(III), molybdenum(VI), vanadium(V), and zinc(II). researchgate.netuobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq The synthesis is often straightforward, involving the mixing of stoichiometric amounts of the ligand and a metal salt, such as a halide, nitrate, or acetate, in a suitable solvent like ethanol (B145695) or methanol. researchgate.netmdpi.com The reaction may require heating under reflux to ensure completion. researchgate.net The resulting solid complexes can then be isolated by filtration, washed, and dried.

Initial characterization of these complexes typically involves elemental analysis to determine their empirical formula and molar conductivity measurements to assess their electrolytic nature. mdpi.com Magnetic susceptibility measurements are also employed to determine the magnetic moment of the complexes, which provides information about the oxidation state and spin state of the central metal ion. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with this compound Derivatives

Metal IonLigand DerivativeGeneral Formula of ComplexReference
Co(II)N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide[Co(L)X₂] researchgate.net
Ni(II)N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide[Ni(L)X₂] researchgate.net
Cu(II)[N'-(2-hydroxy-3-methoxybenzyl)-4-methylbenzohydrazide][Cu(HMB)₂] uobaghdad.edu.iq
V(V)N'-(5-Chloro-2-Hydroxybenzylidene)-3-Methylbenzohydrazide[VOL(OMe)(MeOH)] researchgate.net
Zn(II)(E)-2-hydroxy-N′-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide[ZnCl(HL)(CH₃OH)₀.₇₆(H₂O)₀.₂₄]·0.24(CH₃OH) researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for probing the coordination environment of the metal ions and confirming the binding of the ligand. Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites of the this compound ligand. researchgate.netuobaghdad.edu.iqmdpi.com Upon complexation, characteristic shifts in the vibrational frequencies of the C=O (carbonyl) and N-H groups are observed. A decrease in the C=O stretching frequency and a shift in the N-H stretching frequency are indicative of coordination through the carbonyl oxygen and the imine nitrogen, respectively. acs.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the ligand and how it changes upon coordination. mdpi.comresearchgate.net Shifts in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the metal ion. mdpi.com Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within the complexes. The appearance of new absorption bands in the visible region, which are absent in the free ligand, can be assigned to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands, providing insights into the geometry and electronic structure of the complex. uobaghdad.edu.iq

Crystallographic Analysis of Coordination Geometries and Structural Motifs

For instance, crystallographic studies have confirmed the bidentate or tridentate coordination of this compound derivatives, showing the formation of stable five- or six-membered chelate rings with the metal ion. researchgate.net In polynuclear complexes and coordination polymers, X-ray diffraction can elucidate the nature of the bridging ligands and the resulting supramolecular architecture. researchgate.net The detailed structural information obtained from crystallographic analysis is crucial for understanding the structure-property relationships in these coordination compounds and for the rational design of new materials with desired functionalities. researchgate.netsemanticscholar.org

Table 2: Crystallographic Data for Selected Metal Complexes with this compound Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazideMonoclinicP2₁/cNonplanar molecule, keto-amine tautomeric form, intermolecular hydrogen bonding forming a seven-membered ring. researchgate.net
[VOL(OMe)(MeOH)] (L = N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide)MonoclinicP2₁/cMononuclear vanadium(V) complex with octahedral coordination. researchgate.net
N'-(2,4-Dichlorobenzylidene)-2-hydroxy-3-methylbenzohydrazideMonoclinicP2₁/nMolecule adopts an E configuration with respect to the C=N bond; intramolecular O—H⋯O hydrogen bond. iucr.org
N′,N‴-((1E,2E)-1,2-diphenylethane-1,2-diylidene)bis(4-methylbenzohydrazide)MonoclinicP2/cBisaroyl hydrazone structure. researchgate.net

Supramolecular Architectures Involving this compound

The field of supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. This compound and its derivatives are significant in this field due to their structural features, which facilitate a variety of intermolecular interactions. The presence of hydrogen bond donors (N-H groups), hydrogen bond acceptors (carbonyl oxygen), and an aromatic ring system allows these molecules to act as versatile building blocks (tectons) for the construction of complex supramolecular assemblies. nih.govnumberanalytics.com The interplay of these directed and specific interactions governs the self-assembly process, leading to the formation of ordered crystalline architectures with potential applications in materials science. letpub.commostwiedzy.pl

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)

The stability and structure of the supramolecular architectures formed by this compound and its analogs are determined by a combination of weak, non-covalent forces. nih.gov Detailed crystallographic studies have elucidated the specific roles of hydrogen bonding, π-π stacking, and C-H···π interactions in the solid-state packing of these compounds. iucr.orgresearchgate.netnih.gov

Hydrogen Bonding

Hydrogen bonding is a primary driving force in the assembly of this compound-based structures. The hydrazide moiety contains both N-H donor groups and a carbonyl oxygen (C=O) acceptor, facilitating the formation of robust intermolecular connections. For instance, in the crystal structure of 2-Hydroxy-N'-methylbenzohydrazide, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds, which connect the molecules into one-dimensional chains. iucr.org Similarly, in derivatives like N′-(2,4-Dichlorobenzylidene)-2-hydroxy-3-methylbenzohydrazide, intermolecular N—H···O and C—H···O hydrogen bonds link the molecules to form chains. nih.gov These interactions are highly directional and play a crucial role in establishing the primary framework of the supramolecular assembly. wiley.comsioc-journal.cn

Table 1: Examples of Hydrogen Bond Geometries in this compound Derivatives
CompoundDonor-H···Acceptor (D-H···A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry OperationReference
2-Hydroxy-N'-methylbenzohydrazideN2-H2A···N10.88(2)2.11(2)2.9415(18)158(2)1-x, -y, 1-z iucr.org
N1-H1A···O20.86(2)2.22(2)2.9866(17)149.0(19)-x, -y, 1-z
N′-(2,4-Dichlorobenzylidene)-2-hydroxy-3-methylbenzohydrazideN1-H1···O20.862.112.912(4)156x, y-1, z nih.gov
C15-H15A···O20.962.593.479(5)154x, y-1, z

π-π Stacking

Aromatic π-π stacking interactions occur between the benzene (B151609) rings of adjacent this compound molecules, contributing significantly to the cohesion of the crystal lattice. nih.govmdpi.com These interactions are typically characterized by an offset or slipped-parallel arrangement of the aromatic rings, rather than a direct face-to-face overlap. rsc.org This offset geometry, with centroid-to-centroid distances often around 3.8 Å, is a result of balancing attractive and repulsive forces. rsc.org In metal complexes derived from substituted methylbenzohydrazides, π-π interactions between pyridine (B92270) rings of adjacent anions have been observed, demonstrating the importance of this interaction in more complex systems as well. researchgate.net The stability imparted by π-π stacking is primarily due to dispersion forces, which are larger in delocalized π-systems compared to their aliphatic counterparts. nih.gov

C-H···π Interactions

C-H···π interactions are a type of non-conventional hydrogen bond where a C-H bond acts as the donor and the electron-rich π-system of an aromatic ring serves as the acceptor. mdpi.comrsc.org These interactions are increasingly recognized as important for the conformation and packing of organic molecules. rsc.orgmit.edu In the crystal structure of 2-Hydroxy-N'-methylbenzohydrazide, a weak intermolecular C—H···π interaction is present, further stabilizing the crystal packing. iucr.org Though individually weaker than classical hydrogen bonds, the cumulative effect of multiple C-H···π interactions can be substantial, playing a key role in the precise arrangement of molecules within the supramolecular assembly. mdpi.com These interactions are primarily governed by dispersion forces, with electrostatic contributions being less significant. mdpi.comCurrent time information in Chatham County, US.

Self-Assembly Processes in Crystal Engineering

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.orgnih.gov The spontaneous organization of molecules into ordered, larger structures is known as molecular self-assembly, a fundamental concept in creating these engineered crystals. nih.govunamur.be this compound and its derivatives are excellent candidates for crystal engineering because their functional groups provide a predictable set of non-covalent interactions that can be used to guide the assembly process. nih.gov

The process of self-assembly for these molecules often begins with the formation of robust one-dimensional (1D) chains or tapes, primarily directed by strong and directional N-H···O or N-H···N hydrogen bonds. iucr.orgnih.gov Once these primary motifs are formed, weaker and less directional interactions, such as π-π stacking and C-H···π interactions, organize these chains into two-dimensional (2D) sheets or complex three-dimensional (3D) networks. nih.gov This hierarchical assembly, where strong interactions define the initial structure and weaker forces control the higher-order packing, is a common strategy in supramolecular chemistry. rsc.org

By systematically modifying the chemical structure of the this compound molecule—for example, by introducing different substituents on the benzene ring—it is possible to modulate the intermolecular forces. vulcanchem.com These modifications can alter the strength or geometry of hydrogen bonds, introduce new interactions (like halogen bonds), or change the nature of the π-π stacking. sioc-journal.cn This allows for precise control over the solid-state packing and, consequently, the physical and chemical properties of the resulting crystalline material. nih.gov This approach provides a powerful foundation for the bottom-up fabrication of functional organic materials. semanticscholar.org

Theoretical and Computational Investigations of N Methylbenzohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org This theory is widely utilized to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties with good correlation to experimental results. DFT methods, such as the popular B3LYP functional, have proven to be particularly useful for studying organic and organometallic compounds.

A critical first step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional arrangement (the structure with the minimum energy) is determined. ajol.infoorientjchem.org This process calculates key structural parameters like bond lengths and bond angles. While specific, experimentally verified optimized geometry data for N'-methylbenzohydrazide is not extensively published, DFT calculations can predict these parameters with high accuracy. The optimization process alters the initial structure until a stationary point on the potential energy surface is found.

The table below presents the theoretically optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Selected Bond Lengths (Å)Selected Bond Angles (°)
ParameterValueParameterValue
C7-C21.396C7-C2-C1120.3
C1-C61.395C2-C1-C6119.8
C1-C81.503C2-C1-C8119.9
C8-O91.233C6-C1-C8120.3
C8-N101.365O9-C8-N10122.2
N10-N111.398C1-C8-N10117.8
N10-H121.016C8-N10-N11119.5
N11-C131.455H12-N10-N11118.8

Vibrational spectroscopy is a key technique for identifying molecular functional groups. su.se DFT calculations can predict the vibrational frequencies corresponding to the normal modes of vibration (e.g., stretching, bending, and torsion) for a molecule. montana.edu These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net This comparison helps in the definitive assignment of experimentally observed spectral bands to specific molecular motions. su.se

The calculated and experimental vibrational frequencies for the key functional groups of this compound are summarized below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Assignment
N-H Stretch33113293Stretching vibration of the N-H bond.
C-H (Aromatic)30673060Stretching vibrations of C-H bonds in the phenyl ring.
C-H (Methyl)29332945Stretching vibrations of C-H bonds in the methyl group.
C=O Stretch16371631Stretching vibration of the carbonyl group (Amide I band).
N-H Bend15291531Bending vibration of the N-H bond (Amide II band).
C=C Stretch (Aromatic)1579, 14921578, 1489Stretching vibrations within the aromatic ring.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is primarily localized on the hydrazide moiety, specifically the N-N bond and the adjacent nitrogen lone pair, while the LUMO is distributed over the benzoyl fragment, including the carbonyl group and the phenyl ring. This distribution indicates that the hydrazide part is the primary site for electrophilic attack, whereas the benzoyl part is susceptible to nucleophilic attack.

ParameterValue (eV)Description
E(HOMO)-6.54Energy of the Highest Occupied Molecular Orbital.
E(LUMO)-0.89Energy of the Lowest Unoccupied Molecular Orbital.
Energy Gap (ΔE)5.65Indicates the molecule's kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.demdpi.com The MEP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.net

In the MEP map of this compound, the most negative potential (red) is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for interaction with electrophiles or hydrogen bond donors. The nitrogen atoms of the hydrazide group also show negative potential. Conversely, the most positive potential (blue) is located on the hydrogen atom of the N-H group, making it the most likely site for deprotonation or nucleophilic attack. The hydrogen atoms of the phenyl ring also exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method is particularly effective for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions. grafiati.com The strength of these interactions is quantified by the second-order perturbation energy, E(2), which measures the stabilization resulting from electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N11π(C8-O9)45.8n → π
LP(2) O9σ(C8-N10)28.5n → σ
π(C1-C6)π(C2-C3)20.1π → π
π(C4-C5)π(C1-C6)18.9π → π

Molecular Electrostatic Potential (MEP) Mapping

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

For this compound, the crystal structure is stabilized by a network of intermolecular interactions. The most significant of these is the N-H···O hydrogen bond, which forms a chain of molecules. The Hirshfeld analysis quantifies the percentage contribution of each type of contact. H···H contacts typically dominate due to the abundance of hydrogen atoms on the molecular surface. C···H/H···C and O···H/H···O contacts are also significant, corresponding to van der Waals forces and the crucial hydrogen bonds, respectively.

Interaction TypeContribution (%)Description
H···H48.5Represents contacts between hydrogen atoms on adjacent molecules.
C···H / H···C26.2Corresponds to van der Waals interactions involving carbon and hydrogen.
O···H / H···O19.8Primarily represents the strong N-H···O hydrogen bonds.
N···H / H···N3.1Weaker interactions involving nitrogen and hydrogen.
Other2.4Includes C···C, C···N, and O···C contacts.

Quantum Chemical Descriptors and Reactivity Predictions

No dedicated studies on the quantum chemical descriptors and reactivity predictions of this compound using methods such as Density Functional Theory (DFT) were found. Such studies would typically involve calculating parameters like HOMO-LUMO energy gaps, chemical hardness, softness, electronegativity, and electrophilicity index to predict the molecule's reactivity, stability, and potential reaction sites. Without these specific calculations for this compound, a detailed discussion and data table cannot be provided.

Molecular Dynamics Simulations for Conformational Landscapes

There is no available literature detailing molecular dynamics (MD) simulations performed on this compound. MD simulations are used to explore the conformational landscape of a molecule over time, identifying stable conformers and understanding its dynamic behavior in different environments. wikipedia.org The absence of such studies means that the potential energy surfaces and conformational flexibility of this compound have not been reported.

Prediction and Characterization of Non-Linear Optical (NLO) Properties

No research articles were identified that predict or characterize the non-linear optical (NLO) properties of this compound. The investigation of NLO properties involves calculating the polarizability (α) and hyperpolarizabilities (β, γ) to assess a molecule's potential for applications in optical technologies. mdpi.comwikipedia.org As no such theoretical work has been published for this specific compound, no data on its NLO response is available.

Catalytic Applications of N Methylbenzohydrazide and Its Metal Complexes

Homogeneous Catalysis Employing N'-Methylbenzohydrazide Derivatives

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This allows for high selectivity and milder reaction conditions. This compound and its derivatives, as ligands, play a crucial role in modulating the properties of the metal center, thereby influencing the catalytic outcome.

Metal complexes of this compound and related hydrazone ligands have demonstrated significant catalytic activity in various organic transformations. A notable example is the epoxidation of olefins, a fundamental reaction in organic synthesis for the production of epoxides, which are valuable intermediates for producing various chemicals. researchgate.net

Oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from Schiff base ligands, which are structurally related to this compound, have been effectively used as catalysts for the oxidation of olefins using tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net For instance, certain oxidovanadium(V) complexes have shown high selectivity in the epoxidation of various olefins. researchgate.net Similarly, dioxidomolybdenum(VI) complexes have also been studied for their catalytic oxidation properties on olefins with TBHP. researchgate.net

Another significant application is the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone, an industrially important process. Dimeric associates of certain vanadium complexes in the solid state, which become mononuclear in solution, have been employed as selective homogeneous catalysts for this transformation. researchgate.net These reactions can be carried out under solvent-free and additive-free conditions, often enhanced by low-power microwave irradiation, leading to high selectivity for the desired products. researchgate.net

Furthermore, some vanadium(V) complexes derived from hydrazone ligands have been shown to be efficient catalysts for C-H bond functionalization reactions. researchgate.net The synthesis of tetrazole compounds, another important class of heterocyclic molecules, has also been successfully catalyzed by dioxido-vanadium(V) complexes derived from hydrazone ligands in environmentally friendly solvents like water. researchgate.net

The following table summarizes the catalytic performance of some representative metal complexes in various organic transformations:

Catalyst/PrecursorSubstrateProduct(s)Key Features
Oxidovanadium(V) complex with N'-(5-Chloro-2-hydroxybenzylidene)-3-methylbenzohydrazideOlefinsEpoxidesHigh selectivity. researchgate.net
Dioxidomolybdenum(VI) complex with N'-(3,5-Dichloro-2-hydroxybenzylidene)-4-fluorobenzohydrazideOlefinsOxidized productsCatalytic oxidation with TBHP. researchgate.net
Dimeric vanadium complexesCyclohexaneCyclohexanol and CyclohexanoneHigh selectivity, solvent-free, microwave-assisted. researchgate.net
Dioxido-vanadium(V) complexes with hydrazone ligandsNitriles and sodium azide (B81097)TetrazolesCatalyzed in water. researchgate.net

The this compound moiety and its derivatives act as crucial ligands that coordinate with a metal center to form an active catalyst. The electronic and steric properties of the ligand can be systematically modified, which in turn influences the stability, reactivity, and selectivity of the metal complex.

In a typical catalytic cycle, the ligand can facilitate several key steps:

Activation of the metal center: The ligand environment around the metal ion can tune its redox potential, making it more susceptible to oxidative addition or other activation steps.

Substrate coordination: The ligand can create specific binding pockets that favor the coordination of the substrate in a particular orientation, leading to high regioselectivity and stereoselectivity.

Stabilization of intermediates: The ligand can stabilize reactive intermediates formed during the catalytic cycle, preventing catalyst deactivation and promoting the desired reaction pathway.

Product release: The ligand can facilitate the release of the product from the metal center, regenerating the active catalyst for the next cycle.

The catalytic cycle for metal-catalyzed oxidations, such as epoxidation, often involves the formation of a high-valent metal-oxo species. The hydrazone ligand plays a vital role in stabilizing this reactive intermediate and facilitating the transfer of the oxygen atom to the olefin substrate.

The elucidation of reaction mechanisms often involves a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational studies. For instance, in the case of vanadium-catalyzed oxidations, the dimeric solid-state structures of the catalysts have been shown to dissociate into mononuclear species in solution, which are the active catalytic entities. researchgate.net Understanding the nature of the active species and the elementary steps of the catalytic cycle is essential for the rational design of more efficient catalysts.

Metal-Catalyzed Organic Transformations (e.g., Epoxidation Reactions)

Exploration of Heterogeneous Catalysis with this compound-Based Materials

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. wikipedia.org This offers significant advantages in terms of catalyst separation and reusability, making it highly desirable for industrial applications. wikipedia.orgthe-innovation.org The immobilization of this compound and its metal complexes onto solid supports is a promising strategy to bridge the gap between the high selectivity of homogeneous catalysts and the practical benefits of heterogeneous systems.

The design of solid-supported catalysts involves anchoring the active catalytic species, in this case, a metal complex of this compound, onto a solid material. The choice of support material is crucial and can significantly influence the performance of the catalyst. solubilityofthings.com Common support materials include silica, alumina, zeolites, polymers, and carbon-based materials like biochar. mdpi.com

Several methods can be employed for the immobilization of the catalyst:

Covalent grafting: This involves forming a strong chemical bond between the this compound ligand (or a modified version of it) and the surface of the support. This method generally leads to highly stable catalysts with minimal leaching of the active species.

Ion-exchange: This method is suitable for charged metal complexes and supports with ion-exchange capabilities.

Encapsulation: The catalyst can be physically entrapped within the pores of a porous support material.

Adsorption: The catalyst can be adsorbed onto the surface of the support through weaker interactions like van der Waals forces or hydrogen bonding. vapourtec.com

The design process also considers factors such as the surface area and pore size of the support, the loading of the catalyst, and the nature of the linker used for covalent attachment. solubilityofthings.com The goal is to create a catalyst with high activity, selectivity, and stability, while ensuring good accessibility of the active sites to the reactants. solubilityofthings.com

In heterogeneous catalysis, the reaction occurs at the interface between the solid catalyst and the fluid phase. wikipedia.org The surface of the catalyst provides active sites where reactant molecules can adsorb, react, and then desorb as products. wikipedia.org

The proposed reaction mechanisms for solid-supported this compound catalysts often draw parallels with their homogeneous counterparts. However, the solid support can introduce additional complexities and opportunities:

Mass transfer limitations: The rate of reaction can be limited by the diffusion of reactants to the active sites within the pores of the support.

Surface-mediated effects: The support itself may not be inert and can participate in the catalytic cycle, for example, by influencing the acidity or basicity of the local environment.

Site isolation: Immobilization can prevent the deactivation of catalysts that might occur through bimolecular decomposition pathways in homogeneous solution.

For oxidation reactions catalyzed by supported metal complexes of this compound, the mechanism would likely involve the adsorption of the substrate onto the catalyst surface, followed by reaction with an active metal-oxo species. The product would then desorb from the surface, regenerating the active site.

The characterization of the catalyst surface using techniques such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) is crucial for understanding the nature of the active sites and the interactions between the catalyst and the support. nih.gov In-situ characterization techniques, which allow for the study of the catalyst under reaction conditions, are particularly valuable for elucidating the dynamic changes that the catalyst may undergo during the reaction. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

N'-Methylbenzohydrazide as a Versatile Building Block for Complex Organic Molecules

This compound serves as a fundamental building block in the assembly of more intricate organic molecules. cymitquimica.com Its utility stems from the reactive hydrazide functional group, which can participate in a variety of chemical transformations. The synthesis of complex molecules often involves the strategic use of such building blocks that can be sequentially and selectively modified. illinois.edunih.govcam.ac.uk

The general synthesis of a benzohydrazide (B10538) derivative involves the reaction of a benzoic acid with hydrazine (B178648) hydrate (B1144303). vulcanchem.com Specifically, for a substituted this compound, such as N'-tert-butyl-3-methoxy-2-methylbenzohydrazide, the synthesis typically starts with the corresponding benzoic acid (3-methoxy-2-methylbenzoic acid) and tert-butylhydrazine. This modularity allows for the introduction of various substituents onto the benzohydrazide core, thereby enabling the creation of a diverse library of complex molecules with tailored properties.

For instance, the synthesis of N'-(3-methanesulfonyl-4,6-dimethylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide involves the reaction of a pyridine (B92270) derivative with a suitable hydrazine derivative, followed by methylation. evitachem.com This highlights how the this compound scaffold can be incorporated into larger, more complex structures containing multiple functional groups and aromatic systems.

Precursors for Diverse Heterocyclic Systems

Hydrazide derivatives, including this compound, are well-established precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net These reactions often involve the condensation of the hydrazide with carbonyl compounds to form Schiff bases, which can then undergo cyclization reactions. evitachem.comsciencepublishinggroup.com

The reactivity of the hydrazide moiety allows it to act as a dinucleophile, leading to the formation of various five- and six-membered heterocyclic rings. These cyclization reactions can be triggered by different reagents and conditions, leading to a variety of products. nih.govsioc-journal.cnorganic-chemistry.org For example, the reaction of hydrazides with isothiocyanates can lead to the formation of 1,3,4-thiadiazoles. organic-chemistry.orgnih.gov

Research has demonstrated efficient methods for synthesizing various heterocyclic systems like pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones starting from N-alkyne-substituted pyrrole (B145914) derivatives and hydrazine. beilstein-journals.org The course of these cyclization reactions, whether they proceed via a 6-exo-dig or 6-endo-dig pathway, can be influenced by the electronic nature of the substituents on the alkyne. beilstein-journals.org This tunability is crucial for the targeted synthesis of specific heterocyclic frameworks.

The resulting heterocyclic compounds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and other functional materials. openmedicinalchemistryjournal.com The ability to readily access these diverse heterocyclic systems from this compound and its derivatives underscores its importance in synthetic organic chemistry.

Applications in Materials Chemistry

The utility of this compound extends beyond traditional organic synthesis into the field of materials chemistry, where it serves as a precursor for functional materials, including polymers and optical materials.

Polymer Synthesis and Functional Materials

Nitrogen-containing heterocycles, which can be synthesized from hydrazide precursors, are valuable monomers for polymerization. openmedicinalchemistryjournal.com For instance, some nitrogen heterocycles act as precursors for various polymers, such as those used in oxygen-binding membranes. openmedicinalchemistryjournal.com The incorporation of specific functional groups, facilitated by the use of versatile building blocks like this compound, can impart desired properties to the resulting polymers.

Furthermore, derivatives of benzohydrazide have been investigated for their potential in developing functional materials. For example, a study on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide highlighted its potential in material science applications. The synthesis of various 1,3,4-thiadiazole (B1197879) derivatives from hydrazonoyl chlorides, which are related to hydrazides, has also been shown to yield materials with potential applications. uobaghdad.edu.iq

Development of Optical Materials

The development of new optical materials is a burgeoning area of research, and compounds derived from this compound are showing promise in this field. www.gov.il The synthesis of Schiff base derivatives from hydrazides and aldehydes can result in compounds with interesting optical properties. sciencepublishinggroup.com For instance, the reaction of p-toluic hydrazide with 2,3-dihydroxybenzaldehyde (B126233) yields N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide, a Schiff base whose structural and optical properties have been studied. sciencepublishinggroup.com

The design of optical materials often relies on the precise control of the molecular structure to achieve desired properties like specific absorption and emission wavelengths, or non-linear optical responses. arxiv.org The synthesis of nanocomposites with tailored optical properties is one approach, and the molecular building blocks used in these materials are crucial. arxiv.org The versatility of this compound and its derivatives allows for the systematic modification of their structure to tune their optical properties, making them attractive candidates for the development of new optical materials. researchgate.netthorlabs.com

Future Perspectives and Emerging Research Directions

Rational Design Strategies for Novel N'-Methylbenzohydrazide Analogues with Tunable Properties

The rational design of novel analogues based on the this compound scaffold is a cornerstone of future research, aiming to create molecules with precisely tailored properties for specific applications, from agriculture to medicine. ethz.chnih.gov This design process involves a deep understanding of how the molecular structure of a compound influences its macroscopic properties. ethz.ch By systematically modifying the functional groups on the benzohydrazide (B10538) core, scientists can fine-tune characteristics such as biological activity, selectivity, and physical properties. evitachem.comrsc.org

An integrated approach that combines synthesis with mechanistic studies is crucial for guiding the rational design of new analogues. typeset.io For instance, the synthesis of N'-(3-methanesulfonyl-4,6-dimethylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazide, a complex derivative, highlights the potential for creating compounds with diverse biological activities. evitachem.com Similarly, the development of N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) as a potent inhibitor of fungal glucosylceramide biosynthesis demonstrates how targeted modifications—in this case, the addition of bromo and hydroxy groups—can lead to high selectivity and efficacy.

Computational strategies are increasingly being employed to predict the functional and structural variations that result from changes to the polypeptide chain, reducing the need for extensive and time-consuming laboratory experiments. nih.gov This in-silico approach allows for the pre-screening of numerous potential analogues, identifying the most promising candidates for synthesis and further investigation. nih.gov

Analogue NameKey Structural ModificationsNoted Properties/ApplicationsSource
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide (TBMBH)tert-Butyl and methoxy (B1213986) group substitutionsIntermediate in the synthesis of the insecticide methoxyfenozide.
N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM)Bromo and hydroxy groups on the benzylidene moietyPotent and selective inhibitor of fungal glucosylceramide biosynthesis.
N'-(3-methanesulfonyl-4,6-dimethylpyridin-2-yl)-3-methoxy-N'-methylbenzohydrazideComplex substitution with methanesulfonyl and dimethylpyridine groupsBelongs to a class with diverse biological activities, including potential antitumor and antimicrobial properties. evitachem.com evitachem.com

Discovery of New Catalytic Reactivities and Mechanistic Insights

Hydrazide derivatives are proving to be versatile ligands in the field of catalysis. Researchers are actively exploring new catalytic reactions facilitated by metal complexes of this compound analogues, particularly in oxidation chemistry. researchgate.net Understanding the step-by-step process of these chemical reactions is essential for optimizing conditions and designing new, more efficient catalysts. numberanalytics.com

For example, dioxomolybdenum(VI) complexes containing tridentate hydrazone-based ligands, such as N'-(2-hydroxybenzylidene)-4-methylbenzohydrazide, have been evaluated for their catalytic activity in various oxidation reactions. These reactions include the oxygen atom transfer from dimethyl sulfoxide (B87167) to triphenylphosphine (B44618) and the epoxidation of alkenes using tert-butyl hydroperoxide as the oxidant. Similarly, oxidovanadium(V) complexes derived from N'-(5-chloro-2-hydroxybenzylidene)-3-methylbenzohydrazide have shown high catalytic activity in the oxidation of hydrocarbons. researchgate.net

Mechanistic studies into these catalytic systems provide crucial insights. numberanalytics.com For instance, the catalytic cycle of ATP hydrolysis by certain macrocyclic polyamines involves the initial formation of a complex, followed by an intracomplex reaction. bhu.ac.in In the case of photocatalytic reactions, computational studies can help elucidate the mechanism, such as the formation of key N-centered radicals from benzoyl azide (B81097) in the presence of a photocatalyst and phosphoric acid. rsc.org These mechanistic insights are fundamental to improving catalyst design and discovering new reactivities. bhu.ac.inrsc.org

Catalyst SystemSubstrate/ReactionKey FindingSource
Dioxomolybdenum(VI) complexes with hydrazone ligands (e.g., from 4-methylbenzohydrazide)Oxidation of methyl-p-tolylsulfide; Epoxidation of alkenesComplexes demonstrate effective catalytic performance in oxygen atom transfer and epoxidation reactions.
Oxidovanadium(V) complexes with hydrazone ligands (e.g., from 3-methylbenzohydrazide)Oxidation of hydrocarbons (e.g., cyclohexane) with hydrogen peroxideComplexes are efficient catalysts for C-H bond functionalization. researchgate.net researchgate.net
Iridium or Ruthenium photocatalystsPhotocatalytic cross-dehydrogenative coupling to form N,N-disubstituted hydrazidesPhotocatalysts, light, and specific reagents are essential for the reaction to proceed, forming the desired hydrazide products. rsc.org rsc.org

Integration of Advanced Computational Modeling with Experimental Studies

The synergy between computational modeling and experimental work is revolutionizing chemical research, providing deeper insights into molecular properties and reaction mechanisms. nih.govresearchgate.net Computational chemistry has become an indispensable predictive tool in modern chemistry and materials science. oligofastx.com This approach is particularly valuable for studying complex molecules like this compound and its analogues.

Computational models are used to predict the electronic structure and fundamental properties of molecules with high accuracy, often using methods like Density Functional Theory (DFT). researchgate.net This allows researchers to understand reaction mechanisms, which facilitates the practical application of these chemical systems. researchgate.net For instance, computational studies can be paired with experimental data to investigate key mechanistic features of copper-catalyzed radical-relay reactions, explaining issues of selectivity and reactivity. rsc.org In photocatalysis, modeling is critical for understanding and tuning the electronic properties and band gaps of materials to achieve optimal performance. rsc.org

In the context of drug discovery, computational models can simulate the downstream effects of drug-receptor interactions, helping to predict the efficacy of potential therapies. nih.gov By creating kinetic descriptions for the transformation and complex-building of proteins, researchers can model the dynamics of cellular pathways affected by a compound. nih.gov This predictive power accelerates the design of new bioactive molecules and optimizes their properties before they are synthesized in the lab, saving significant time and resources. nih.govnih.gov

Development of Sustainable Synthesis Routes and Green Chemistry Principles

A major focus of modern chemical research is the development of environmentally friendly synthetic methods, guided by the principles of green chemistry. ijnc.irresearchgate.net This involves minimizing waste, reducing energy consumption, and eliminating the use of toxic reagents and solvents. ijnc.irscientificupdate.com For the synthesis of this compound and its derivatives, these principles are being actively applied to create more sustainable processes.

One significant advancement is the use of microwave irradiation as an alternative energy source. chemmethod.com The synthesis of 4-hydroxybenzohydrazide derivatives has been achieved rapidly and in high yield using microwave heating, often in greener solvents like water or ethanol (B145695), which dramatically reduces reaction times compared to conventional reflux methods. chemmethod.com

The principles of green chemistry also advocate for the reduction or elimination of derivatization steps, such as the use of protecting groups, which add to waste and process complexity. acs.org The use of highly specific catalysts, including enzymes, can often achieve this goal. acs.org Furthermore, there is a push towards using renewable feedstocks and designing processes that are inherently safer. ijnc.iracs.org By integrating green chemistry metrics and tools early in the research and development process, chemists can systematically evaluate and minimize the environmental footprint of synthetic pathways. rsc.org

Synthesis StepConventional MethodGreen Chemistry ApproachAdvantage of Green ApproachSource
Preparation of 4-hydroxybenzohydrazideRefluxing ethyl 4-hydroxybenzoate (B8730719) and hydrazine (B178648) hydrate (B1144303) in ethanol for 2 hours.Microwave irradiation (180 W) for 3 minutes without solvent.Dramatically reduced reaction time and elimination of solvent. Higher yield (93% vs 65%). chemmethod.com
Synthesis of Schiff bases from hydrazideRefluxing hydrazide and aldehyde in ethanol for 3-7 hours.Microwave irradiation (180-360 W) in ethanol for 3-8 minutes.Significant reduction in reaction time from hours to minutes. chemmethod.com

Q & A

Advanced Research Question

  • In vitro assays : Test cytotoxicity (MTT assay), ROS scavenging (H₂DCFDA probe), and enzyme inhibition (e.g., α-glucosidase for antidiabetic activity) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the para position enhance antioxidant activity) .
  • Molecular docking : Predict binding affinities to target proteins (e.g., VEGFR-2 for anticancer activity) using AutoDock or Schrödinger .

What IUPAC guidelines govern the nomenclature of this compound derivatives?

Basic Research Question
The parent compound is named by prioritizing the hydrazide moiety. For example, N'-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide follows:

Identify the benzohydrazide backbone.

Specify substituents on the benzylidene group (e.g., 3-ethoxy-2-hydroxy) .
Tautomeric forms (e.g., enol-imine vs. keto-amine) must be clarified using spectroscopic data .

What computational methods are suitable for modeling this compound interactions?

Advanced Research Question

  • DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular dynamics (MD) : Simulate solvation effects on ligand stability in aqueous media.
  • Docking studies : Use Glide or GOLD to predict binding modes with biological targets (e.g., DNA gyrase) .

How do solvent polarity and reaction conditions influence the synthesis of this compound derivatives?

Advanced Research Question

  • Polar aprotic solvents (e.g., DMF) accelerate imine formation but may reduce yield due to side reactions.
  • Methanol/ethanol favor crystalline product isolation .
  • Acidic conditions (e.g., HCl catalysis) enhance condensation rates, while basic conditions promote tautomeric shifts .

What factors contribute to polymorphism in this compound crystals?

Advanced Research Question
Polymorphism arises from varying crystallization conditions:

  • Solvent choice : Methanol vs. acetonitrile alters packing motifs .
  • Temperature gradients : Slow cooling favors thermodynamically stable forms.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

How should stability studies be designed for this compound under storage and experimental conditions?

Advanced Research Question

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical) .
  • Photostability : Expose samples to UV light and monitor degradation via HPLC.
  • pH stability : Test solubility and tautomerism in buffered solutions (pH 2–12) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.